5-Propanamidobenzene-1,3-dicarboxylic acid, also known as 5-amino-1,3-benzenedicarboxylic acid, is an aromatic compound characterized by the presence of two carboxylic acid groups and an amide group attached to a benzene ring. This compound is significant in organic synthesis and materials science due to its structural properties and potential applications in various fields.
The compound can be derived from various synthetic pathways, often involving the functionalization of benzene derivatives. It is typically obtained through reactions that introduce carboxylic acid groups and amide functionalities onto the aromatic ring.
5-Propanamidobenzene-1,3-dicarboxylic acid falls under the category of aromatic carboxylic acids and amide compounds. Its structure features a benzene ring with two carboxyl (-COOH) groups located at the 1 and 3 positions, and a propanamide group at the 5 position.
The synthesis of 5-propanamidobenzene-1,3-dicarboxylic acid can be achieved through several methods:
In laboratory settings, typical procedures may involve:
The molecular formula for 5-propanamidobenzene-1,3-dicarboxylic acid is . The structure consists of:
C(=O)C1=CC(=C(C=C1C(=O)O)C(=O)NCC)O
5-Propanamidobenzene-1,3-dicarboxylic acid can participate in various chemical reactions:
These reactions typically require catalysts or specific conditions (like heat or pressure) to proceed efficiently. For example, esterification may require heating with an acid catalyst to drive the reaction towards completion.
The mechanism of action for 5-propanamidobenzene-1,3-dicarboxylic acid largely depends on its functional groups:
The reactivity patterns are influenced by steric and electronic factors associated with the substituents on the benzene ring.
5-Propanamidobenzene-1,3-dicarboxylic acid has several scientific uses:
This compound's unique structure and properties make it a valuable component in various chemical research fields.
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0